Propylphosphonothioic dichloride
Description
Propylphosphonothioic dichloride (CAS RN 2524-01-8) is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. Its IUPAC name is this compound, and it is classified under Schedule 2B04 of the Chemical Weapons Convention (CWC) as a chemical weapons precursor . Structurally, it consists of a propyl group bonded to a phosphorus atom, which is further attached to two chlorine atoms and a sulfur atom (Cl₂P(S)-C₃H₇). Key synonyms include propylthiophosphonic dichloride, dichloropropylphosphine sulfide, and propanephosphonothionodichloridic acid .
The compound’s reactivity stems from the electrophilic phosphorus center and the labile chlorine atoms, making it highly reactive toward nucleophiles like water or alcohols. This property also renders it a precursor for synthesizing organophosphorus nerve agents, such as VX analogues, through esterification or thiolation reactions .
Properties
CAS No. |
2524-01-8 |
|---|---|
Molecular Formula |
C3H7Cl2PS |
Molecular Weight |
177.03 g/mol |
IUPAC Name |
dichloro-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H7Cl2PS/c1-2-3-6(4,5)7/h2-3H2,1H3 |
InChI Key |
WELFPYZEJACWRM-UHFFFAOYSA-N |
SMILES |
CCCP(=S)(Cl)Cl |
Canonical SMILES |
CCCP(=S)(Cl)Cl |
Other CAS No. |
2524-01-8 |
physical_description |
This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares propylphosphonothioic dichloride with five analogous organophosphorus dichlorides, highlighting structural, regulatory, and functional differences:
Key Differences in Reactivity and Hazards
- Sulfur vs. Oxygen Substituents: this compound (S) is more resistant to hydrolysis compared to oxygenated analogues like phenylphosphonic dichloride (O), which reacts rapidly with water to form phosphonic acids .
- Alkyl Chain Effects: The propyl group in this compound provides moderate lipophilicity, facilitating penetration into biological membranes. In contrast, the methyl group in methylphosphonothioic dichloride results in higher volatility, increasing inhalation risks .
- Regulatory and Safety Profiles: Compounds under Schedule 2B04 (e.g., propyl-, methyl-, and isopropylphosphonothioic dichlorides) are subject to strict export controls and storage regulations due to their role in chemical weapons production. For example, the U.S. CISA mandates a minimum concentration threshold of 30% and a security threshold quantity (STQ) of 2.2 pounds for isothis compound . Non-scheduled compounds like phenylphosphonic dichloride pose fewer regulatory hurdles but still require careful handling due to corrosivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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